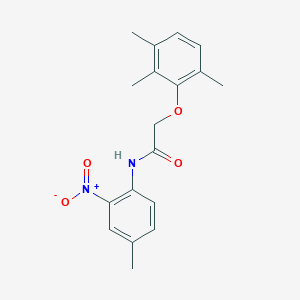
2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as cyclohexylidenehydrazinyl-thiazine-carboxylic acid and has been found to possess a range of biochemical and physiological effects.
科学的研究の応用
2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid has been found to have a range of potential applications in scientific research. One of the key areas of research is in the development of new drugs and therapies for various diseases. This compound has been found to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid is not fully understood, but it is believed to work by inhibiting the synthesis of bacterial proteins. This compound has been found to be particularly effective against gram-negative bacteria, which are often resistant to other antibiotics.
Biochemical and Physiological Effects:
In addition to its antibacterial properties, this compound has been found to have a range of other biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. It has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid is its broad-spectrum antibacterial activity. This makes it a useful compound for testing against a wide range of bacterial strains in the lab. However, one limitation of this compound is that it can be toxic to mammalian cells at high concentrations, which may limit its potential applications in vivo.
将来の方向性
There are many potential future directions for research on 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid. One area of research is in the development of new antibacterial drugs based on this compound. Another area of research is in the development of new cancer therapies based on the compound's ability to inhibit cancer cell growth. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various disease states.
合成法
The synthesis of 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid involves the reaction of cyclohexylidenehydrazine with 2-chloroacetyl chloride followed by the reaction with thiourea. The resulting product is then treated with sodium hydroxide to obtain the final compound. This method has been optimized for high yield and purity and has been widely used in the synthesis of this compound for scientific research.
特性
分子式 |
C11H15N3O3S |
|---|---|
分子量 |
269.32 g/mol |
IUPAC名 |
2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid |
InChI |
InChI=1S/C11H15N3O3S/c15-9-6-8(10(16)17)18-11(12-9)14-13-7-4-2-1-3-5-7/h8H,1-6H2,(H,16,17)(H,12,14,15) |
InChIキー |
HUURHTSEIJRTGI-UHFFFAOYSA-N |
異性体SMILES |
C1CCC(=NNC2=NC(=O)CC(S2)C(=O)O)CC1 |
SMILES |
C1CCC(=NNC2=NC(=O)CC(S2)C(=O)O)CC1 |
正規SMILES |
C1CCC(=NNC2=NC(=O)CC(S2)C(=O)O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B255093.png)

![Methyl 2-{[3-(5-bromo-2-hydroxyphenyl)-2-cyanoacryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255098.png)
![N-benzyl-4-{2-[3-(4-methoxyphenyl)acryloyl]hydrazino}-4-oxobutanamide](/img/structure/B255099.png)

![1-{3-Nitro-2-methylbenzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B255101.png)
![3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B255102.png)
![7-Methyl-2-(4-morpholinyl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255107.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255109.png)